Aftin-5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

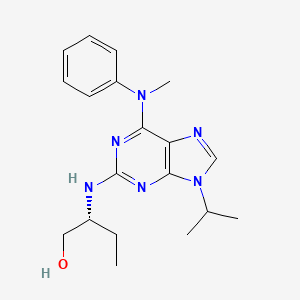

分子式 |

C19H26N6O |

|---|---|

分子量 |

354.4 g/mol |

IUPAC名 |

(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |

InChI |

InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |

InChIキー |

HYFZLABHJHEEFS-CQSZACIVSA-N |

異性体SMILES |

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |

正規SMILES |

CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

What is the mechanism of action of Aftin-5?

An In-depth Technical Guide on the Mechanism of Action of Aftin-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the Amyloid-β Forty-Two Inducer (Aftin) family, is a small molecule that selectively modulates the production of amyloid-β (Aβ) peptides. Specifically, it robustly increases the extracellular levels of the aggregation-prone Aβ42 peptide while decreasing Aβ38 levels, without affecting Aβ40.[1][2][3] This activity is dependent on the enzymatic functions of β-secretase and γ-secretase.[1][2] The proposed mechanism of action involves an interaction with mitochondrial proteins and a potential alteration of γ-secretase activity, possibly through changes in subcellular compartmentalization and lipid raft properties. This compound's ability to shift the Aβ42/Aβ40 ratio is a valuable tool for studying the pathological mechanisms of Alzheimer's Disease (AD) in vitro.

Core Mechanism of Action

This compound's primary mechanism of action is the modulation of Amyloid Precursor Protein (APP) processing, leading to a specific shift in the profile of secreted Aβ peptides. This effect is not due to an inhibition of Aβ degradation pathways, such as enzymatic degradation or autophagy. Instead, this compound appears to directly or indirectly influence the activity of the γ-secretase complex.

The key molecular events are:

-

β- and γ-Secretase Dependency : The effects of this compound on Aβ production are completely blocked by inhibitors of both β-secretase and γ-secretase, indicating that this compound acts on the established APP processing pathway.

-

Modulation of γ-Secretase Cleavage : this compound is proposed to alter the processivity of γ-secretase, favoring the cleavage of APP at the Aβ42 site over the Aβ38 site. This is in contrast to γ-secretase modulators (GSMs) which typically decrease Aβ42 production.

-

Interaction with Mitochondrial Proteins : this compound has been shown to interact with the voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. These interactions may lead to alterations in subcellular compartmentalization and lipid raft properties, which could in turn affect the localization and activity of the γ-secretase complex.

-

Mitochondrial Ultrastructure Alteration : While this compound has minimal impact on mitochondrial function (e.g., oxygen consumption, membrane potential), it does cause reversible changes to the mitochondrial ultrastructure. This suggests a link between mitochondrial morphology and APP processing.

The following diagram illustrates the proposed mechanism of action of this compound in modulating APP processing.

References

- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

Aftin-5 as an Inducer of Amyloid-beta 42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aftin-5, a small molecule inducer of Amyloid-beta 42 (Aβ42). This compound serves as a critical pharmacological tool for modeling aspects of Alzheimer's disease (AD) in vitro by selectively increasing the production of the aggregation-prone Aβ42 peptide. This document details the mechanism of action of this compound, presents quantitative data from key studies, outlines experimental protocols for its use, and visualizes the associated cellular pathways. The information herein is intended to enable researchers to effectively utilize this compound in their studies of AD pathogenesis and in the screening for potential therapeutic agents.

Introduction

The aggregation of Amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of Alzheimer's disease (AD). The relative abundance of Aβ42 to other Aβ species, such as Aβ40, is a critical factor in the initiation of amyloid plaque formation. Aftins (Amyloid-beta Forty-Two Inducers) are a family of purine-related small molecules that selectively increase the extracellular production of Aβ42.[1][2][3] this compound is a notable member of this family, demonstrating robust induction of Aβ42 while having minimal impact on Aβ40 levels.[1] This property makes this compound an invaluable tool for creating cellular models that mimic the Aβ isoform imbalance observed in AD.[1]

This compound's mechanism of action is dependent on both β-secretase and γ-secretase activity. It has been shown to alter the ultrastructure of mitochondria, although it does not significantly affect key mitochondrial functions like membrane potential or oxygen consumption. The induction of Aβ42 by this compound is not a result of decreased degradation or autophagy but rather an increased production and secretion of the peptide.

Quantitative Data

The effects of this compound on Aβ peptide levels have been quantified in various cell models. The following tables summarize key findings from published studies.

Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels in N2a-AβPP695 Cells

| This compound Concentration (µM) | Aβ42 Production (Fold Change vs. Control) | Aβ40 Production (Fold Change vs. Control) | Aβ38 Production (Fold Change vs. Control) |

| 1 | ~1.5 | ~1.0 | Not Reported |

| 10 | ~4.0 | ~1.0 | Not Reported |

| 30 | ~7.0 | Not Reported | Not Reported |

| 100 | ~7.5 | ~1.0 | ~0.4 |

Data adapted from Hochard et al., 2013. Cells were treated for 18 hours.

Table 2: Effect of this compound on Aβ Levels in Different Cell Types

| Cell Type | This compound Concentration (µM) | Aβ42 Secretion (Fold Change vs. Control) | Aβ40 Secretion (Fold Change vs. Control) |

| N2a-AβPP695 | 100 | ~7.5 | No significant change |

| Primary Rat Hippocampal Neurons | 100 | ~4.0 | No significant change |

| Primary Rat Cortical Neurons | 100 | ~2.9 | No significant change |

| Human Cerebral Organoids (1-month) | Not specified | Significant Increase | No significant change |

| Human Cerebral Organoids (2-month) | Not specified | Significant Increase | No significant change |

Data compiled from Hochard et al., 2013 and Lo Giudice et al., 2018.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| SH-SY5Y | 180 |

| HT22 | 194 |

| N2a | 178 |

| N2a-AβPP695 | 150 |

Data from MedChemExpress product information, citing Hochard et al., 2013.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on published studies and standard laboratory practices.

Cell Culture and this compound Treatment

-

Cell Lines:

-

N2a-AβPP695 (mouse neuroblastoma cells stably overexpressing human amyloid precursor protein 695).

-

HEK293 cells expressing AβPP.

-

Primary neuronal cultures (e.g., from embryonic rat cortex or hippocampus).

-

Human cerebral organoids.

-

-

Culture Conditions:

-

Grow N2a-AβPP695 cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.

-

Store the stock solution at -20°C or -80°C.

-

-

Treatment Protocol:

-

Plate cells at a desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO).

-

Incubate the cells for the desired time period (e.g., 18 hours for endpoint assays).

-

Quantification of Aβ Peptides by ELISA

-

Sample Collection:

-

After treatment, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

For intracellular Aβ measurement, lyse the cells in a suitable buffer containing protease inhibitors.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for human Aβ42 and Aβ40 (e.g., from Meso Scale Diagnostics).

-

Follow the manufacturer's instructions for coating the plates with capture antibodies, blocking, sample incubation, detection antibody incubation, and substrate addition.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of Aβ peptides based on a standard curve generated from synthetic Aβ peptides.

-

Western Blotting for APP Processing Fragments

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a Tris-Tricine gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the C-terminal fragment of APP (β-CTF).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

The precise molecular target of this compound is still under investigation, but its effects are known to be dependent on the secretase enzymes that process APP. Aftin-4, a closely related compound, has been shown to interact with VDAC1, prohibitin, and mitofilin, proteins that can influence γ-secretase activity and localization. This compound is thought to act similarly, perturbing the subcellular environment of γ-secretase, thereby modulating its cleavage specificity to favor the production of Aβ42.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for this compound Screening

This workflow outlines the process for using this compound to screen for compounds that may inhibit Aβ42 production.

Caption: Workflow for this compound based screening.

Logical Relationship of this compound Effects

This diagram illustrates the logical flow of the cellular effects induced by this compound, leading to the characteristic change in the Aβ42/Aβ38 ratio.

Caption: Logical flow of this compound's cellular effects.

Conclusion

This compound is a potent and selective inducer of Aβ42 production, providing a valuable in vitro model for studying the amyloidogenic pathway of Alzheimer's disease. Its ability to shift the Aβ isoform ratio in a manner reminiscent of the disease state allows for the investigation of the downstream consequences of Aβ42 accumulation and the screening for potential therapeutic modulators. This guide provides the foundational knowledge and protocols for the effective application of this compound in AD research.

References

- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Aftin-5 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A key pathological feature of AD is an increased ratio of the aggregation-prone 42-amino acid form of amyloid-beta (Aβ42) to the 40-amino acid form (Aβ40). Aftin-5, a small molecule belonging to the "Amyloid-β Forty-Two Inducer" (Aftin) family, has emerged as a critical pharmacological tool for modeling this specific aspect of AD pathology in vitro. This technical guide provides an in-depth overview of the core functionalities of this compound, including its mechanism of action, quantitative effects on Aβ production, and detailed experimental protocols for its use in AD research.

Core Mechanism of Action

This compound selectively increases the extracellular production of Aβ42 while simultaneously decreasing the levels of Aβ38; intriguingly, it does not affect the levels of Aβ40.[1][2] This modulation of amyloid precursor protein (APP) processing is dependent on the enzymatic activity of both β-secretase (BACE1) and γ-secretase.[1] The prevailing hypothesis is that this compound acts as a modulator of γ-secretase, altering its cleavage preference for APP.

While the precise molecular interactions are still under investigation, research on the related compound Aftin-4 suggests a potential mechanism involving a trio of mitochondrial and endoplasmic reticulum-associated proteins:

-

Voltage-dependent anion channel 1 (VDAC1)

-

Prohibitin

-

Mitofilin

It is proposed that Aftins may interact with these proteins, leading to a perturbation of the subcellular localization of γ-secretase components. This, in turn, could alter the enzyme's conformation and substrate specificity, favoring the production of Aβ42. This compound has also been observed to reversibly alter the ultrastructure of mitochondria, although it does not seem to significantly impact mitochondrial functional parameters such as membrane potential or oxygen consumption.[1][2]

It is important to note that in the experimental models studied to date, this compound-induced increases in the Aβ42/Aβ40 ratio have not been associated with a corresponding increase in the phosphorylation of tau protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its application in cell culture models.

Quantitative Data on this compound Effects

The following tables summarize the quantitative effects of this compound on Aβ levels as reported in key studies.

Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels

| This compound Concentration (µM) | Aβ42 (Fold Change vs. Control) | Aβ40 (Fold Change vs. Control) | Aβ38 (Fold Change vs. Control) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 10 | ~1.5 | ~1.0 | ~0.8 |

| 30 | ~2.5 | ~1.0 | ~0.6 |

| 100 | ~3.5 | ~1.0 | ~0.4 |

| 150 | ~3.8 | ~1.0 | ~0.3 |

Data derived from studies in N2a-AβPP695 cells treated for 18 hours.

Table 2: Time-Dependent Effect of 100 µM this compound on Extracellular Aβ Levels

| Treatment Time (hours) | Aβ42 (Fold Change vs. Control) | Aβ40 (Fold Change vs. Control) |

| 0 | 1.0 | 1.0 |

| 6 | ~2.0 | ~1.0 |

| 12 | ~3.0 | ~1.0 |

| 18 | ~3.5 | ~1.0 |

| 24 | ~3.8 | ~1.0 |

Data derived from studies in N2a-AβPP695 cells.

Table 3: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) |

| SH-SY5Y | 180 |

| HT22 | 194 |

| N2a | 178 |

| N2a-AβPP695 | 150 |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line: Mouse neuroblastoma cells stably overexpressing human APP695 (N2a-AβPP695) are commonly used.

-

Seeding: Plate cells in appropriate culture vessels (e.g., 24-well plates) at a density that allows for optimal growth and treatment.

-

Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM with 10% FBS and appropriate antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that causes cytotoxicity (typically <0.5%).

-

Treatment: When cells reach the desired confluency (e.g., 70-80%), replace the existing medium with fresh medium containing the appropriate concentrations of this compound or a vehicle control (DMSO). A typical treatment duration is 18 hours.

Quantification of Extracellular Aβ Peptides by ELISA

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

-

Sample Preparation: Centrifuge the supernatant to pellet any detached cells or debris. The clarified supernatant can be used directly or stored at -80°C for later analysis.

-

ELISA Procedure: Use commercially available sandwich ELISA kits specific for human Aβ38, Aβ40, and Aβ42. Follow the manufacturer's instructions meticulously. This typically involves:

-

Coating a microplate with a capture antibody specific to one end of the Aβ peptide.

-

Adding the prepared supernatant samples and standards to the wells.

-

Incubating to allow the Aβ peptides to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), which binds to a different epitope on the Aβ peptide.

-

Incubating and washing again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measuring the signal using a plate reader.

-

-

Data Analysis: Generate a standard curve using the known concentrations of the Aβ standards. Use this curve to calculate the concentrations of Aβ peptides in the experimental samples. Express the results as fold change relative to the vehicle-treated control group.

Conclusion

This compound is a valuable and highly specific tool for investigating the consequences of an increased Aβ42/Aβ40 ratio, a central pathological event in Alzheimer's disease. Its ability to induce this phenotype in a controlled in vitro setting allows researchers to dissect the downstream cellular and molecular events and to screen for potential therapeutic agents that can counteract these effects. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the effective application of this compound in AD research, contributing to a deeper understanding of the disease and the development of novel therapeutic strategies.

References

Aftin-5: An In-Depth Technical Guide on its Effects on Mitochondrial Ultrastructure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aftin-5 is a small molecule inducer of amyloid-beta 42 (Aβ42), a peptide centrally implicated in the pathology of Alzheimer's disease. While its primary characterized activity is the modulation of amyloid precursor protein (APP) processing, a significant body of evidence points to a direct and reversible impact on mitochondrial ultrastructure. This technical guide provides a comprehensive overview of the effects of this compound on mitochondria, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. This compound's ability to induce a reversible disappearance of mitochondrial cristae presents a unique tool for studying the interplay between mitochondrial morphology, cellular stress, and amyloidogenesis.

Introduction

This compound belongs to a class of purine-based compounds known as "Aftins" (Amyloid-beta Forty-Two Inducers). Its principal pharmacological effect is the potent and selective increase in the production of extracellular Aβ42, accompanied by a decrease in Aβ38, while levels of Aβ40 remain largely unchanged[1][2]. This activity is dependent on the enzymatic functions of β-secretase and γ-secretase[1][3]. Intriguingly, the mechanism underpinning this modulation of secretase activity is linked to a profound, yet reversible, alteration of mitochondrial ultrastructure[1]. Unlike many compounds that induce mitochondrial dysfunction, this compound has minimal effects on key functional parameters such as membrane potential and oxygen consumption, suggesting a specific interaction with structural components of the mitochondria. This document serves as a technical resource for researchers investigating this compound, mitochondrial dynamics, and neurodegenerative disease.

Effects on Mitochondrial Ultrastructure

The most striking cellular phenotype induced by this compound is the dramatic and reversible alteration of mitochondrial morphology.

Qualitative Observations

Electron microscopy studies of cells treated with this compound reveal a significant disappearance of mitochondrial cristae, the intricate folds of the inner mitochondrial membrane that are crucial for oxidative phosphorylation. Mitochondria in this compound-treated cells appear swollen with a translucent matrix, largely devoid of the characteristic internal lamellar structures. This effect is not associated with overt signs of cellular toxicity at effective concentrations. Upon removal of this compound from the culture medium, the mitochondrial cristae reappear, indicating that the ultrastructural changes are not a result of irreversible damage.

Quantitative Data

To date, the published literature on this compound has not provided a quantitative analysis of the observed changes in mitochondrial ultrastructure. While the qualitative effects are well-documented through electron micrographs, there is a lack of data on parameters such as:

-

Percentage of mitochondria affected per cell.

-

Changes in mitochondrial volume or surface area.

-

Quantitative assessment of cristae density, length, or surface area.

Such quantitative data would be invaluable for a more precise understanding of the dose-response and time-course of this compound's effects on mitochondrial morphology.

Mechanism of Action

The alteration of mitochondrial ultrastructure by this compound is believed to be central to its mechanism of action in modulating amyloid-beta production. The proposed pathway, primarily elucidated through studies of the related compound Aftin-4, involves the interaction with a trio of mitochondrial and lipid raft-associated proteins.

Proposed Signaling Pathway

This compound is hypothesized to interact with the following proteins:

-

Voltage-Dependent Anion Channel 1 (VDAC1): A protein of the outer mitochondrial membrane that regulates the passage of ions and metabolites.

-

Prohibitin: A protein of the inner mitochondrial membrane involved in mitochondrial biogenesis, cristae morphogenesis, and cell signaling.

-

Mitofilin: A key component of the mitochondrial inner membrane organizing system (MINOS), which is essential for maintaining cristae structure.

The interaction of this compound with this protein complex is thought to disrupt the normal architecture of the mitochondrial membranes and perturb the integrity of associated lipid rafts. This disruption leads to a redistribution of γ-secretase components within the cell, altering the enzymatic activity of the γ-secretase complex and favoring the cleavage of APP to produce Aβ42.

Caption: Proposed signaling pathway of this compound.

Quantitative Data on Amyloid-beta Production and Cytotoxicity

The following tables summarize the quantitative effects of this compound on amyloid-beta production and its cytotoxic profile in various cell lines.

Table 1: Dose-Dependent Effect of this compound on Extracellular Amyloid-β Levels in N2a-APP695 Cells

| This compound Concentration (µM) | Aβ42 Production (Fold Change vs. Control) | Aβ38 Production (Fold Change vs. Control) | Aβ40 Production (Fold Change vs. Control) |

| 1 | ~1.5 | ~0.8 | ~1.0 |

| 10 | ~4.0 | ~0.5 | ~1.0 |

| 100 | >9.0 | <0.4 | ~1.0 |

Data extracted from Hochard et al., 2013.

Table 2: Time-Course of this compound (100 µM) Effect on Extracellular Amyloid-β Levels in N2a-APP695 Cells

| Incubation Time (hours) | Aβ42 Production (Fold Change vs. Control) | Aβ40 Production (Fold Change vs. Control) |

| 3 | ~2.0 | ~1.0 |

| 6 | ~4.5 | ~1.0 |

| 12 | ~7.0 | ~1.0 |

| 18 | >9.0 | ~1.0 |

Data extracted from Hochard et al., 2013.

Table 3: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (µM) |

| SH-SY5Y | 180 |

| HT22 | 194 |

| N2a | 178 |

| N2a-AβPP695 | 150 |

Data from MedChemExpress, citing Hochard et al., 2013.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and this compound Treatment

-

Cell Lines: N2a (mouse neuroblastoma) cells stably expressing human APP695 (N2a-APP695) are commonly used. Other cell lines include SH-SY5Y, HT22, and HEK293 expressing APP.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For N2a-APP695 cells, a selection agent such as G418 (e.g., 200 µg/mL) is included in the culture medium.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%) and a vehicle control (DMSO alone) should be included in all experiments. Cells are typically treated for 18-24 hours for analysis of amyloid-beta production.

Quantification of Amyloid-β Levels (ELISA)

-

Sample Collection: Following treatment with this compound, the cell culture supernatant is collected.

-

ELISA Procedure: Commercially available sandwich ELISA kits specific for Aβ38, Aβ40, and Aβ42 are used.

-

The wells of a microtiter plate are coated with a capture antibody specific for the C-terminus of the respective Aβ peptide.

-

The plate is washed and blocked to prevent non-specific binding.

-

The collected cell culture supernatants and a series of Aβ peptide standards are added to the wells and incubated.

-

After washing, a detection antibody (e.g., biotinylated anti-Aβ N-terminal antibody) is added.

-

Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A final wash is performed, and a substrate solution (e.g., TMB) is added to develop the color.

-

The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentrations of Aβ peptides in the samples are calculated from the standard curve.

-

Analysis of Mitochondrial Ultrastructure (Transmission Electron Microscopy)

-

Cell Fixation: Cells are fixed in a solution of glutaraldehyde (B144438) (e.g., 2.5%) in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.4) for at least 1 hour at room temperature.

-

Post-fixation: The cells are post-fixed with osmium tetroxide (e.g., 1%) in the same buffer to enhance contrast.

-

Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in an epoxy resin (e.g., Epon).

-

Sectioning: Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome equipped with a diamond knife.

-

Staining: The sections are collected on copper grids and stained with uranyl acetate (B1210297) and lead citrate (B86180) to further enhance the contrast of cellular structures.

-

Imaging: The stained sections are examined using a transmission electron microscope (TEM) at various magnifications to visualize the mitochondrial ultrastructure.

Caption: General experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the molecular mechanisms linking mitochondrial structure to amyloid-beta production. Its ability to induce a reversible loss of mitochondrial cristae without causing widespread functional impairment provides a unique model to dissect the role of mitochondrial architecture in cellular signaling and disease pathogenesis. For drug development professionals, this compound serves as a reference compound for screening and characterizing potential therapeutic agents that modulate γ-secretase activity. Future research should focus on obtaining quantitative data on the ultrastructural changes induced by this compound and further elucidating the precise molecular interactions within the VDAC1/prohibitin/mitofilin complex. A deeper understanding of this compound's mechanism of action will undoubtedly provide novel insights into the intricate relationship between mitochondrial dynamics and Alzheimer's disease.

References

Understanding the discovery and development of Aftins

An in-depth analysis of the available scientific literature reveals that "Aftins" (Amyloid-β Forty-Two Inducers) are not a therapeutic agent for disease treatment. Instead, they represent a family of chemical compounds developed as pharmacological tools to investigate the pathology of Alzheimer's disease. Aftins induce the production of the toxic amyloid-β42 (Aβ42) peptide, thereby providing a chemical model to study the mechanisms underlying Alzheimer's-related neurotoxicity.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental application of Aftins for researchers, scientists, and drug development professionals.

Discovery and Background

Aftins are a class of tri-substituted purines derived from the cyclin-dependent kinase inhibitor, roscovitine (B1683857).[1] They were identified and developed as specific modulators of Amyloid-β Protein Precursor (AβPP) processing. The primary characteristic of these molecules is their ability to robustly increase the extracellular production and secretion of Aβ42, a key peptide implicated in the formation of amyloid plaques in Alzheimer's disease.[2][3] Simultaneously, Aftins cause a significant decrease in the production of Aβ38, while having little to no effect on the levels of Aβ40.[2][3] This selective modulation shifts the relative abundance of amyloid peptides to a state that mimics the neurochemical environment observed in Alzheimer's disease, making Aftins valuable for creating cellular and animal models of the disease. Aftin-4 and Aftin-5 are two of the most well-characterized compounds in this family.

Core Mechanism of Action

The molecular mechanism of Aftins centers on the modulation of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of AβPP. Aftins appear to activate or alter the activity of γ-secretase, which results in a shift in the cleavage site preference, favoring the production of the longer, more aggregation-prone Aβ42 peptide over shorter forms like Aβ38. The effects of Aftins are sensitive to and can be blocked by established γ-secretase inhibitors (GSIs) and are opposite to those of γ-secretase modulators (GSMs), which typically lower Aβ42 levels. This confirms that the γ-secretase pathway is the primary target of Aftin activity.

Visualization of Aftin's Effect on AβPP Processing

Caption: Mechanism of Aftin action on Amyloid-β Protein Precursor (AβPP) processing.

Quantitative Data Summary

Aftins' effects have been quantified in various experimental settings. The action of these compounds typically requires relatively high micromolar concentrations in vitro.

Table 1: In Vitro Efficacy of Aftins

| Compound | Cell Line | Concentration Range | Effect on Aβ42 | Effect on Aβ38 | Effect on Aβ40 | Reference |

| Aftin-4 | N2a-APP695 | 50 - 150 µM | Robust Increase | Significant Decrease | Stable | |

| This compound | N2a-APP695 | 50 - 150 µM | Robust Increase | Significant Decrease | Stable | |

| This compound | Primary Neurons | 50 - 100 µM | Increase | Decrease | Stable |

Table 2: In Vivo Administration and Effects of Aftin-4 in Mice

| Administration Route | Dosage Range | Outcome | Reference |

| Intracerebroventricular (i.c.v.) | 3 - 20 nmol | Increased hippocampal Aβ42, oxidative stress, neuroinflammation, learning deficits. | |

| Intraperitoneal (i.p.) | 3 - 30 mg/kg | Induced oxidative stress and learning deficits. |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize Aftins.

In Vitro Aβ Production Assay

-

Objective: To measure the effect of Aftins on the extracellular levels of Aβ peptides in cultured cells.

-

Cell Line: Neuroblastoma cells overexpressing human AβPP, such as N2a-APP695 cells.

-

Methodology:

-

Cell Plating: Plate N2a-APP695 cells in multi-well plates and allow them to adhere and grow to a specified confluency.

-

Compound Treatment: Treat cells with a range of Aftin concentrations (e.g., 10 µM to 150 µM) or vehicle control (e.g., DMSO) for a defined period, typically 18-24 hours.

-

Supernatant Collection: After incubation, collect the cell culture medium (supernatant).

-

Aβ Quantification: Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the supernatant using specific sandwich Enzyme-Linked Immunosorbent Assays (ELISA).

-

Data Analysis: Normalize peptide levels to the vehicle control and express as fold change. Determine dose-response curves.

-

In Vivo Alzheimer's Disease Modeling

-

Objective: To induce Alzheimer's-like pathology and cognitive deficits in mice using Aftins.

-

Animal Model: Wild-type mice (e.g., C57BL/6).

-

Methodology:

-

Compound Administration: Administer Aftin-4 via intracerebroventricular (i.c.v.) injection (3-20 nmol) for direct brain delivery or systemic intraperitoneal (i.p.) injection (3-30 mg/kg).

-

Post-Injection Period: House animals for a period of 5 to 14 days to allow for the development of pathology.

-

Behavioral Testing: Assess learning and memory using established paradigms such as the Y-maze (spontaneous alternation), Morris water maze (place learning), or passive avoidance tests.

-

Biochemical Analysis: Following behavioral testing, sacrifice animals and collect brain tissue (e.g., hippocampus). Homogenize tissue to measure Aβ peptide levels (ELISA), markers of oxidative stress (lipid peroxidation), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα).

-

Immunohistochemistry: Analyze brain slices for astrocytic reaction (GFAP immunolabeling) and changes in synaptic markers (synaptophysin).

-

Visualization of a Typical In Vitro Experimental Workflow

Caption: Standard workflow for in vitro characterization of Aftins.

Conclusion

Aftins are a unique class of research compounds that act as inducers of Aβ42 production by modulating γ-secretase activity. While they are not therapeutic candidates due to their pro-amyloidogenic effect, they serve as essential pharmacological tools. For researchers in the field of Alzheimer's disease, Aftins provide a reliable method to induce a disease-relevant biochemical state in cellular and animal models, facilitating the study of downstream pathological events and the screening for potential "anti-AD" compounds that can counteract the Aftin-induced phenotype.

References

- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer aftin-4, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Aftin-5's Impact on γ-Secretase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Aftin-5, a small molecule inducer of Amyloid-β 42 (Aβ42), on the activity of γ-secretase. This compound serves as a critical pharmacological tool for studying the mechanisms underlying Alzheimer's disease (AD) pathology by mimicking the shift in amyloid-β peptide ratios observed in the brains of AD patients.[1][2] This document details the mechanism of action, presents quantitative data from key experiments, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound modulates the activity of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides of varying lengths.[3][4] Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme, or γ-secretase modulators (GSMs) which typically decrease the production of the aggregation-prone Aβ42 in favor of shorter, less amyloidogenic forms like Aβ38, this compound acts in an opposing manner.[2]

The primary impact of this compound is a significant and selective upregulation of extracellular Aβ42 production, accompanied by a parallel downregulation of extracellular Aβ38. Notably, the levels of Aβ40, the most abundant Aβ species, remain largely unaffected. This modulatory effect is dependent on the enzymatic activities of both β-secretase and γ-secretase, as inhibitors of these enzymes counteract the effects of this compound. The current hypothesis suggests that this compound may directly bind to the γ-secretase complex or to its substrate, APP, thereby altering the conformation and cleavage preference of the enzyme.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from dose-response and time-course experiments investigating the impact of this compound on extracellular Aβ peptide levels in N2a-AβPP695 cells.

Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels

| This compound Concentration (µM) | Aβ38 (Fold Change vs. Control) | Aβ40 (Fold Change vs. Control) | Aβ42 (Fold Change vs. Control) |

| 0 | 1.0 | 1.0 | 1.0 |

| 1.6 | ~0.8 | ~1.0 | ~1.5 |

| 3.1 | ~0.6 | ~1.0 | ~2.0 |

| 6.2 | ~0.4 | ~1.0 | ~3.0 |

| 12.5 | ~0.3 | ~1.0 | ~4.5 |

| 25 | ~0.2 | ~1.0 | ~6.0 |

| 50 | ~0.15 | ~1.0 | ~7.5 |

| 100 | ~0.1 | ~1.0 | ~8.0 |

| 200 | ~0.1 | ~1.0 | ~8.0 |

Data is approximated from graphical representations in Hochard et al., 2013 and represents the fold change in extracellular amyloid levels after 18 hours of exposure.

Table 2: Time-Dependent Effect of 100 µM this compound on Extracellular Aβ Levels

| Time (hours) | Aβ40 (Fold Change vs. Control) | Aβ42 (Fold Change vs. Control) |

| 0 | 1.0 | 1.0 |

| 2 | ~1.0 | ~1.5 |

| 4 | ~1.0 | ~2.5 |

| 8 | ~1.0 | ~4.0 |

| 18 | ~1.0 | ~8.0 |

Data is approximated from graphical representations in Hochard et al., 2013.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP is a critical pathway in the context of Alzheimer's disease. This compound directly influences the amyloidogenic pathway by modulating the final cleavage step executed by γ-secretase.

Caption: Amyloid Precursor Protein processing pathway modulated by this compound.

This compound's Influence on γ-Secretase Cleavage Preference

This compound shifts the cleavage preference of γ-secretase, resulting in a specific change in the ratio of different Aβ peptides.

Caption: this compound's modulation of γ-secretase cleavage preference.

Experimental Workflow for Assessing this compound's Impact

The standard workflow to determine the effect of this compound on Aβ production involves cell culture, treatment, and subsequent analysis of Aβ levels.

Caption: Experimental workflow for analyzing this compound's effect on Aβ production.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line: N2a-AβPP695 cells (mouse neuroblastoma cells stably expressing human APP695) are commonly used. Other suitable cell lines include primary neuronal cells and HEK293 cells expressing APP.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are then incubated for the desired period (e.g., 18 hours for dose-response studies).

Quantification of Aβ Peptides by ELISA

-

Sample Preparation: After treatment, the cell culture supernatant is collected to measure extracellular Aβ levels. For intracellular Aβ measurement, cell pellets are lysed using an appropriate lysis buffer.

-

ELISA Procedure: The concentrations of Aβ38, Aβ40, and Aβ42 in the collected samples are quantified using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits. These kits typically include a capture antibody coated on a microplate, a detection antibody, and a substrate for signal generation.

-

Samples and standards are added to the wells of the antibody-coated microplate and incubated.

-

After washing, a detection antibody specific to the Aβ peptide of interest is added.

-

Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme-conjugated detection antibody to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

The signal intensity is read using a microplate reader, and the concentration of the Aβ peptide in the samples is determined by comparison to a standard curve.

-

γ-Secretase Activity Assay

-

Principle: To confirm that the effect of this compound is γ-secretase dependent, experiments are performed in the presence of γ-secretase inhibitors (GSIs) like DAPT or BMS299897.

-

Protocol:

-

Cells are pre-incubated with a GSI at various concentrations for a short period (e.g., 1 hour) before the addition of this compound.

-

This compound is then added to the culture medium, and the cells are incubated for the standard treatment duration (e.g., 18 hours).

-

Extracellular Aβ levels are subsequently measured by ELISA as described above. A dose-dependent inhibition of the this compound-induced Aβ42 increase by the GSI confirms the involvement of γ-secretase activity.

-

Conclusion

This compound is a unique molecular probe that acts as an "anti-GSM," providing a valuable in vitro model to study the pathological increase in the Aβ42/Aβ40 ratio, a key feature of Alzheimer's disease. Its ability to selectively modulate γ-secretase activity towards the production of Aβ42 without affecting Aβ40 levels makes it an indispensable tool for researchers investigating the intricacies of APP processing and for screening potential therapeutic agents that can counteract this pathological shift. The detailed protocols and data presented in this guide offer a solid foundation for utilizing this compound in studies aimed at unraveling the mechanisms of γ-secretase modulation and discovering novel treatments for Alzheimer's disease.

References

- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

Investigating the Targets of Aftin-5 in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aftin-5 is a small molecule compound that has garnered significant interest in the field of Alzheimer's disease research. It acts as a potent modulator of amyloid-beta (Aβ) peptide production, specifically and robustly increasing the secretion of the aggregation-prone Aβ42 isoform while decreasing Aβ38 levels, with little to no effect on the more abundant Aβ40.[1][2][3] This selective activity makes this compound a valuable pharmacological tool to investigate the mechanisms underlying the altered amyloid precursor protein (APP) processing observed in Alzheimer's disease. This in-depth technical guide provides a comprehensive overview of the known targets and biological effects of this compound in neuronal cells, detailed experimental protocols for target identification, and a summary of the quantitative data available to date.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the effects of this compound on amyloid-beta production and its cytotoxicity in various neuronal cell lines.

Table 1: Dose-Dependent Effects of this compound on Extracellular Amyloid-β Levels

| Cell Line | This compound Concentration (µM) | Fold Change in Aβ42 | Fold Change in Aβ38 | Fold Change in Aβ40 |

| N2a-AβPP695 | 100 | ~7-fold increase | Significant decrease | No change |

| Primary Neuronal Cultures | 100 | ~4-fold increase | Not specified | No significant change |

Data extracted from descriptive text in search results.[4]

Table 2: Cytotoxicity of this compound in Neuronal Cell Lines

| Cell Line | IC50 (µM) |

| SH-SY5Y | 180 |

| HT22 | 194 |

| N2a | 178 |

| N2a-AβPP695 | 150 |

Data from MedChemExpress product information.

Proposed Signaling Pathway and Mechanism of Action

This compound's mechanism of action is believed to be centered on the modulation of γ-secretase activity, the enzyme responsible for the final cleavage of APP. The effect of this compound on Aβ production is sensitive to both β-secretase and γ-secretase inhibitors.[1] While the direct molecular target of this compound is still under investigation, studies on the related compound, Aftin-4, have identified several mitochondrial proteins as potential interactors, including voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. It is hypothesized that this compound may share a similar mechanism, interacting with these mitochondrial proteins and thereby influencing cellular processes that indirectly affect γ-secretase preference, leading to the observed shift in Aβ isoform production.

Caption: Proposed signaling pathway for this compound in neuronal cells.

Experimental Protocols for Target Identification

Identifying the direct molecular targets of a small molecule like this compound is crucial for understanding its mechanism of action and for further drug development. The following are detailed protocols for two powerful and unbiased methods for target identification in a cellular context: Thermal Proteome Profiling (TPP) and Affinity Chromatography coupled with Mass Spectrometry.

Thermal Proteome Profiling (TPP)

TPP is based on the principle that the thermal stability of a protein changes upon ligand binding. This method allows for the unbiased identification of drug targets in a cellular context.

Experimental Workflow for TPP

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Detailed Protocol for TPP in Neuronal Cells:

-

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) to ~80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 10-100 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

-

Cell Harvesting and Lysis:

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

-

-

Heat Treatment:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Digestion and TMT Labeling:

-

Determine the protein concentration of each sample.

-

Reduce, alkylate, and digest the proteins with trypsin overnight at 37°C.

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify proteins.

-

Generate melting curves for each protein by plotting the relative soluble fraction as a function of temperature.

-

Identify proteins with a significant shift in their melting temperature in the this compound treated samples compared to the vehicle control.

-

Affinity Chromatography-Mass Spectrometry

This method involves immobilizing a derivative of this compound onto a solid support to capture its interacting proteins from a neuronal cell lysate.

Detailed Protocol:

-

Synthesis of this compound Affinity Probe:

-

Synthesize a derivative of this compound that contains a linker arm suitable for covalent attachment to a chromatography resin (e.g., a primary amine or a carboxyl group).

-

-

Immobilization of the Affinity Probe:

-

Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

-

Prepare a control resin with no coupled ligand or with a structurally related but inactive compound.

-

-

Preparation of Neuronal Cell Lysate:

-

Lyse cultured neuronal cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the clarified lysate with the this compound affinity resin and the control resin in parallel.

-

Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS.

-

Alternatively, perform in-solution digestion of the eluate followed by shotgun proteomics analysis.

-

-

Data Analysis:

-

Compare the proteins identified from the this compound affinity resin with those from the control resin to identify specific interactors.

-

Logical Relationship of this compound's Effect on APP Processing

This compound's primary effect is to alter the processing of the amyloid precursor protein (APP), a transmembrane protein. The sequential cleavage of APP by β-secretase and γ-secretase generates Aβ peptides of varying lengths. This compound appears to modulate the γ-secretase complex, leading to a shift in the cleavage site and the preferential production of Aβ42.

Caption: Logical flow of APP processing and the influence of this compound.

Conclusion

This compound is a critical tool for dissecting the molecular intricacies of APP processing and Aβ generation in neuronal cells. Its ability to selectively increase Aβ42 production provides a valuable model for studying the initial events in Alzheimer's disease pathogenesis. The experimental approaches outlined in this guide, particularly Thermal Proteome Profiling and Affinity Chromatography-Mass Spectrometry, offer robust and unbiased strategies for definitively identifying the direct molecular targets of this compound. Elucidating these targets will not only enhance our understanding of this compound's mechanism of action but also has the potential to reveal novel therapeutic targets for the treatment of Alzheimer's disease.

References

- 1. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Aftin-5: A Technical Guide for the Investigation of Amyloidogenesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Aftin-5, a small molecule tool pivotal for the study of amyloidogenesis, particularly in the context of Alzheimer's disease (AD). This compound serves as a potent chemical inducer of amyloid-β 42 (Aβ42), enabling researchers to model and investigate the molecular underpinnings of amyloid plaque formation.

Introduction to this compound and Amyloidogenesis

Amyloidogenesis, the process of protein misfolding and aggregation into insoluble amyloid fibrils, is a central pathological hallmark of numerous neurodegenerative disorders, including Alzheimer's disease.[1][2] The "amyloid hypothesis" posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 isoform, initiates a cascade of events leading to synaptic dysfunction and neuronal death.[2][3]

This compound (Amyloid-β Forty-Two Inducer) is a roscovitine-related purine (B94841) compound that provides a unique pharmacological tool to probe this process.[4][5] Unlike many molecules designed to inhibit amyloid production, this compound selectively increases the extracellular secretion of Aβ42, thereby creating a cellular environment that mimics the Aβ isoform imbalance observed in the brains of AD patients.[4][6] This property makes this compound invaluable for creating in vitro and ex vivo models of AD pathology and for screening potential therapeutic agents.[7]

Mechanism of Action

This compound modulates the processing of the Amyloid Precursor Protein (APP) to selectively alter the production of specific Aβ peptides. Its mechanism is distinct from that of γ-secretase modulators (GSMs).[4][6]

Key Mechanistic Features:

-

Selective Aβ Modulation: this compound robustly upregulates the production of extracellular Aβ42 while simultaneously downregulating extracellular Aβ38.[4][8] Notably, the levels of the more abundant Aβ40 isoform and the intracellular levels of all three peptides remain stable.[4][6]

-

Secretase Dependency: The effects of this compound are dependent on the enzymatic activity of both β-secretase and γ-secretase. Pharmacological inhibition of these secretases prevents the this compound-induced changes in Aβ levels.[4]

-

Mitochondrial Interaction: Evidence suggests that this compound and its analogs interact with mitochondrial proteins, including voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin.[5][9] This interaction is thought to perturb the subcellular localization of γ-secretase components, altering the enzyme's cleavage preference towards the production of Aβ42.[9]

-

No Effect on Degradation Pathways: The increase in extracellular Aβ42 is not a result of reduced proteolytic degradation or diminished autophagy.[4][6][8]

-

Mitochondrial Ultrastructure: this compound induces modest and reversible alterations to the ultrastructure of mitochondria, reminiscent of changes observed in AD brains, but does not significantly impact key mitochondrial functions like oxygen consumption or membrane potential.[4][6][8]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound modulating γ-secretase activity.

Quantitative Data Presentation

The effects of this compound have been quantified in various cell-based assays. The following tables summarize key data regarding its dose-response, time-course, and cytotoxicity.

Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels Data from N2a-AβPP695 cells treated for 18 hours. Levels are expressed as fold change over vehicle-treated control cells.[4]

| This compound Conc. (µM) | Aβ38 Fold Change | Aβ40 Fold Change | Aβ42 Fold Change |

| 0 | 1.0 | 1.0 | 1.0 |

| 10 | ~0.8 | ~1.0 | ~1.5 |

| 30 | ~0.6 | ~1.0 | ~2.5 |

| 100 | ~0.4 | ~1.0 | ~3.5 |

Table 2: Time-Dependent Effect of 100 µM this compound on Extracellular Aβ Levels Data from N2a-AβPP695 cells. Levels are expressed as fold change over control cells at each time point.[4]

| Time (hours) | Aβ40 Fold Change | Aβ42 Fold Change |

| 0 | 1.0 | 1.0 |

| 6 | ~1.0 | ~2.0 |

| 12 | ~1.0 | ~3.0 |

| 18 | ~1.0 | ~3.5 |

| 24 | ~1.0 | ~3.8 |

Table 3: Basal and this compound-Treated Extracellular vs. Intracellular Aβ Levels Data from N2a-AβPP695 cells treated with 100 µM this compound for 18 hours.[4]

| Aβ Peptide | Location | Basal Level (pg/mL) | Level after this compound (Fold Change) |

| Aβ38 | Extracellular | 61.9 | ~0.4 |

| Intracellular | 83.5 | ~1.0 | |

| Aβ40 | Extracellular | 471.0 | ~1.0 |

| Intracellular | 48.9 | ~1.0 | |

| Aβ42 | Extracellular | 28.9 | ~3.5 |

| Intracellular | 33.6 | ~1.0 |

Table 4: Cytotoxicity of this compound in Various Cell Lines IC50 values represent the concentration at which 50% of cell viability is inhibited.[10]

| Cell Line | Description | IC50 (µM) |

| SH-SY5Y | Human neuroblastoma | 180 |

| HT22 | Mouse hippocampal | 194 |

| N2a | Mouse neuroblastoma | 178 |

| N2a-AβPP695 | N2a cells overexpressing human APP695 | 150 |

Note: this compound is considered non-cytotoxic at effective concentrations (e.g., 100 µM).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing the effects of this compound.

General Cell Culture and this compound Treatment

This protocol is adapted for N2a-AβPP695 cells, a commonly used model.[4][8]

-

Cell Seeding: Culture N2a-AβPP695 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Plating: Seed cells into multi-well plates at a density that allows for sub-confluency during the treatment period. Allow cells to adhere overnight.

-

Media Change: The next day, replace the growth medium with a medium containing a lower serum concentration (e.g., 0.5% FBS) to reduce background.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[8] Dilute the stock solution in the low-serum medium to the desired final concentration (e.g., 100 µM). A vehicle control (e.g., 0.1% DMSO) must be run in parallel.

-

Treatment: Add the this compound-containing medium or vehicle control medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).[4]

-

Sample Collection: After incubation, carefully collect the conditioned medium (supernatant) for extracellular Aβ analysis. Centrifuge the medium to pellet any cell debris. Harvest the remaining cells by scraping them into a lysis buffer for intracellular Aβ analysis. Store all samples at -80°C until analysis.

Workflow Diagram

Caption: Workflow for cell treatment and sample collection.

Amyloid-β Quantification by ELISA

This protocol outlines a sandwich ELISA for quantifying Aβ peptides.[4][7]

-

Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the C-terminus of the Aβ peptide of interest (e.g., anti-Aβ42) diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBST: PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBST with 0.5% BSA) and incubating for 1-2 hours at room temperature (RT).

-

Sample Incubation: After another wash step, add prepared standards (synthetic Aβ peptides of known concentration) and samples (diluted cell culture supernatants or lysates) to the wells. Incubate for 2 hours at RT, followed by an overnight incubation at 4°C.[4]

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide (e.g., 6E10 or 4G8).[7] Incubate for 75 minutes at RT.[4]

-

Streptavidin-HRP: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 45 minutes at RT.[4]

-

Substrate & Detection: Wash the plate thoroughly. Add a colorimetric HRP substrate (e.g., OPD or TMB). Stop the reaction with an appropriate stop solution (e.g., H2SO4).

-

Readout: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate Aβ concentrations in the samples by interpolating from the standard curve.

This compound as a Tool for Amyloidogenesis Research and Drug Discovery

This compound's ability to induce a pathological-like Aβ profile makes it a versatile tool.

-

Modeling Sporadic AD: By increasing the Aβ42/Aβ40 ratio in cells from non-familial AD backgrounds, this compound helps model aspects of sporadic AD, which constitutes the vast majority of cases.[7] This has been successfully demonstrated in advanced 3D culture systems like human cerebral organoids ("mini-brains").[7][11]

-

Compound Screening: this compound provides a robust and reproducible cellular phenotype for high-throughput screening.[4]

-

Screening for Inhibitors: It can be used to screen for "anti-AD" compounds that can reverse or prevent the this compound-induced increase in Aβ42. This includes testing novel GSMs or inhibitors of other relevant pathways.[6][8]

-

Identifying Pro-Amyloidogenic Factors: The model can be used to identify environmental chemicals or other "pro-AD" compounds within the human exposome that act similarly to this compound, potentially revealing risk factors for AD.[6][8]

-

Screening Logic Diagram

Caption: Logical workflow for using this compound to screen for inhibitors.

Conclusion

This compound is a specialized and potent pharmacological agent essential for the modern study of amyloidogenesis. By selectively increasing the production of the pathogenic Aβ42 peptide, it provides a reliable method for inducing an Alzheimer's-like phenotype in cellular and organoid models. This enables detailed investigation into the molecular machinery of APP processing and provides a robust platform for the discovery and validation of novel therapeutics aimed at correcting the amyloidogenic pathway. Its well-characterized effects and the availability of detailed protocols make this compound an indispensable tool for researchers and drug developers in the neurodegenerative disease field.

References

- 1. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics-Part A: Endogenous Compounds and Repurposed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amyloid Beta: Multiple Mechanisms of Toxicity and Only Some Protective Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]

- 6. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Aftin-5

This document provides a comprehensive technical overview of this compound, a roscovitine-related purine (B94841) used in biomedical research, particularly in the study of Alzheimer's Disease. It details the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable, tri-substituted purine derivative. It is structurally related to roscovitine (B1683857) but lacks activity on cyclin-dependent kinases (CDKs).[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[[9-Isopropyl-6-(N-methylanilino)purin-2-yl]amino]butan-1-ol | |

| Molecular Formula | C₁₉H₂₆N₆O | [1][2] |

| Molecular Weight | 354.45 g/mol | |

| CAS Number | 1461717-05-4 | |

| Appearance | Solid | |

| Purity | >98% | |

| Solubility | Soluble in DMSO and ethanol | |

| SMILES | CC--INVALID-LINK--NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C | |

| InChIKey | HYFZLABHJHEEFS-CQSZACIVSA-N | |

| Storage | Store at -20°C in the dark. Air and light sensitive. |

Mechanism of Action and Biological Activity

This compound is primarily known as a potent inducer of amyloid-beta 42 (Aβ42). Its mechanism is distinct from kinase inhibition and involves the modulation of amyloid precursor protein (APP) processing.

Modulation of γ-Secretase Activity

This compound selectively increases the production of extracellular Aβ42 while decreasing the production of Aβ38. Notably, the levels of the most common amyloid peptide, Aβ40, remain stable. This shift in the Aβ42/Aβ40 ratio is a critical factor in the pathogenesis of Alzheimer's Disease. The activity of this compound is dependent on functional β-secretase and γ-secretase enzymes.

The proposed mechanism involves the interaction of this compound with a complex of mitochondrial and lipid raft-associated proteins, including:

-

Voltage-Dependent Anion Channel 1 (VDAC1)

-

Prohibitin

-

Mitofilin

By interacting with these proteins, this compound is thought to interfere with subcellular compartmentalization and the properties of lipid rafts. This interference alters the local membrane environment of the γ-secretase complex, shifting its cleavage preference of the C99 fragment of APP towards the production of Aβ42.

Mitochondrial Effects

This compound induces a reversible alteration in the ultrastructure of mitochondria, a phenotype that is reminiscent of observations in Alzheimer's Disease brains. However, it has minimal effects on key mitochondrial functional parameters such as membrane potential, oxygen consumption, or cytochrome c release.

Caption: this compound signaling pathway modulating APP processing.

Quantitative Data

In Vitro Cytotoxicity

This compound demonstrates slight cytotoxicity at high concentrations in various neuronal cell lines.

Table 2: IC₅₀ Values for this compound Cytotoxicity

| Cell Line | IC₅₀ (µM) |

| SH-SY5Y | 180 |

| HT22 | 194 |

| N2a | 178 |

| N2a-AβPP695 | 150 |

| Data sourced from MedChemExpress. |

Dose-Dependent Effect on Amyloid-β Production

The effect of this compound on amyloid-β production is dose-dependent. The following data represents the fold change in extracellular amyloid levels in N2a-AβPP695 cells after 18 hours of treatment.

Table 3: Dose-Response of this compound on Extracellular Aβ Levels

| This compound Conc. (µM) | Aβ42 Fold Change | Aβ38 Fold Change | Aβ40 Fold Change |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |

| 25 | ~1.5 | ~0.8 | ~1.0 |

| 50 | ~2.5 | ~0.6 | ~1.0 |

| 100 | ~4.0 | ~0.4 | ~1.0 |

| 150 | ~4.5 | ~0.3 | ~1.0 |

| Data adapted from figures in Hochard A, et al., J Alzheimers Dis. 2013;35(1):107-20. |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells to observe the effects of this compound on amyloid-β production.

Caption: General experimental workflow for this compound cell treatment.

Methodology:

-

Cell Plating: Neuroblastoma cells stably expressing human APP-695 (N2a-AβPP695) are plated in multi-well plates at a suitable density.

-

Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM with 10% FBS) and incubated at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution. This stock is then diluted to final desired concentrations in fresh culture medium. A vehicle control (DMSO at the same final concentration) is also prepared.

-

Treatment: After cells have adhered (typically 24 hours), the existing medium is aspirated and replaced with the medium containing this compound or the vehicle control.

-

Incubation: Cells are incubated for the desired experimental duration (e.g., 18 hours).

-

Sample Collection: The conditioned medium is collected and centrifuged to remove cells and debris. The resulting supernatant is stored at -80°C until analysis.

Quantification of Amyloid-β Peptides by ELISA

This protocol outlines the key steps for measuring Aβ38, Aβ40, and Aβ42 levels in conditioned media using a sandwich ELISA.

Methodology:

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the C-terminus of Aβ peptides (e.g., 4G8) and incubated overnight at 4°C.

-

Blocking: The plate is washed with a wash buffer (e.g., PBST) and blocked with a blocking solution (e.g., PBS with 1% BSA) for 1-2 hours at room temperature (RT) to prevent non-specific binding.

-

Sample Incubation: After washing, the collected cell culture supernatants (and standard curve samples) are added to the wells. The plate is incubated for 2 hours at RT or overnight at 4°C.

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody specific to the N-terminus of Aβ42, Aβ40, or Aβ38 is added to each well. The plate is incubated for approximately 75 minutes at RT.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated for 45 minutes at RT.

-

Substrate Development: The plate is washed thoroughly. A substrate solution (e.g., OPD or TMB) is added to each well, leading to a color change in the presence of HRP.

-

Measurement: The reaction is stopped with an acid solution (e.g., 1N H₂SO₄), and the optical density is read at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The concentrations in the samples are calculated by comparison to the standard curve.

References

Preliminary In-Vitro Efficacy of Aftin-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in-vitro studies on Aftin-5, a small molecule identified as a potent modulator of Amyloid-β (Aβ) peptide production. This compound has garnered significant interest within the Alzheimer's disease research community for its selective ability to increase the secretion of the aggregation-prone Aβ42 peptide, thereby offering a valuable pharmacological tool to model and investigate the amyloidogenic pathway. This document summarizes the quantitative data from key studies, details the experimental protocols utilized, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative findings from in-vitro experiments involving this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) |

| SH-SY5Y | 180[1] |

| HT22 | 194[1] |

| N2a | 178[1] |

| N2a-AβPP695 | 150[1] |

Table 2: Effect of this compound on Extracellular Amyloid-β Levels in N2a-AβPP695 Cells

| Amyloid-β Peptide | Treatment | Fold Change vs. Control | Basal Concentration (pg/mL) |

| Aβ38 | 100 µM this compound (18h) | Down-regulated | 61.9[2] |

| Aβ40 | 100 µM this compound (18h) | Stable[2][3] | 471[2] |

| Aβ42 | 100 µM this compound (18h) | Up-regulated | 28.9[2] |

Note: Intracellular levels of Aβ38, Aβ40, and Aβ42 remained stable following this compound treatment.[2][3]

Table 3: Effect of this compound on Aβ42 Secretion in Human Cerebral Organoids (Mini-Brains)

| Age of Organoids | Treatment | Aβ42 Mean Levels vs. Control | p-value |

| 1-month old | This compound | Significantly Higher | p = 0.02[4] |

| 2-month old | This compound | Significantly Higher | p = 0.009[4] |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments conducted to evaluate the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines:

-

N2a-AβPP695 cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein 695).

-

SH-SY5Y (human neuroblastoma).

-

HT22 (mouse hippocampal).

-

HEK293 cells expressing AβPP.

-

Primary neuronal cells.

-

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations (e.g., 100 µM).

-

Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control (DMSO). The cells are then incubated for a specified period (e.g., 18 hours).[2]

Quantification of Amyloid-β Peptides (ELISA)

-

Sample Collection: Following treatment, the cell culture supernatant (for extracellular Aβ) and cell lysates (for intracellular Aβ) are collected.

-

ELISA Procedure:

-

ELISA plates are coated with a capture antibody specific for the C-terminus of the Aβ peptide (e.g., Aβ38, Aβ40, or Aβ42).

-

Plates are incubated overnight at 4°C.

-